molecular formula C19H20ClN5 B3050581 p38 MAP Kinase Inhibitor V CAS No. 271576-77-3

p38 MAP Kinase Inhibitor V

Cat. No.: B3050581
CAS No.: 271576-77-3
M. Wt: 353.8 g/mol
InChI Key: WYWOBCJMDNZHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of p38 MAPK Signaling Cascades in Cellular Stress Responses

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are central to a cell's ability to respond to external threats and internal stress. wikipedia.orgnih.gov These enzymes are highly conserved across species and act as crucial translators, converting a wide array of extracellular stimuli into specific intracellular responses. nih.gov The p38 MAPK pathway is a key component of the stress-activated protein kinase (SAPK) group, which also includes the c-Jun N-terminal kinases (JNKs). nih.govassaygenie.com

Activation of the p38 pathway is triggered by a diverse set of stress-related signals, including:

Inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). assaygenie.com

Environmental stressors like ultraviolet (UV) irradiation, heat shock, and osmotic shock. wikipedia.org

Pathogen-associated molecules like lipopolysaccharides (LPS). sinobiological.com

Internal cellular stress including oxidative stress. wikipedia.org

The core of the p38 signaling cascade is a three-tiered phosphorylation module. nih.gov The process begins when an upstream MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, is activated by a stimulus. oncotarget.com This MAP3K then phosphorylates and activates a MAP kinase kinase (MKK), primarily MKK3 and MKK6, which are specific to the p38 pathway. nih.govassaygenie.com In the final step, the activated MKK dually phosphorylates a specific Thr-Gly-Tyr motif within the activation loop of a p38 MAPK, leading to its full activation. nih.gov

In mammals, there are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). sinobiological.comnih.gov While p38α is the most studied and ubiquitously expressed isoform, all four have distinct as well as overlapping functions and substrate specificities. nih.govaacrjournals.org

Once activated, p38 MAPKs phosphorylate a wide range of downstream targets, which orchestrate the ultimate cellular response. sinobiological.com These substrates include other protein kinases and numerous transcription factors, as detailed in the table below. The consequences of these phosphorylation events are profound and cell-type specific, influencing processes such as inflammation, cell cycle arrest, apoptosis (programmed cell death), cell differentiation, and senescence. nih.gov For instance, the activation of p38 is critical for the biosynthesis of pro-inflammatory cytokines, making it a key regulator of the immune response. sinobiological.commdpi.com

Component Examples Role in p38 MAPK Pathway
Upstream Activators (MKKs) MKK3, MKK6, MKK4Directly phosphorylate and activate p38 MAPK isoforms in response to signals from MAP3Ks. nih.govassaygenie.com
Downstream Kinase Substrates MAPKAPK2 (MK2), MAPKAPK3 (MK3), MSK1, PRAKAre activated by p38 and go on to phosphorylate other proteins, amplifying the signal. sinobiological.com
Downstream Transcription Factors ATF2, p53, MEF2, CREB, STAT1Are phosphorylated by p38, altering their activity to regulate gene expression for stress response, apoptosis, and inflammation. wikipedia.orgsinobiological.com

Rationale for Pharmacological Modulation of p38 MAPK Activity in Biological Systems

The central role of the p38 MAPK pathway in mediating inflammatory and stress responses makes it a significant target for pharmacological intervention in a variety of diseases. nih.gov The primary rationale for developing inhibitors against p38 MAPK is to suppress the production and activity of pro-inflammatory cytokines like TNF-α and various interleukins (IL-1, IL-6), which are key drivers in many chronic inflammatory conditions. aacrjournals.orgmdpi.comopnme.com

Research has implicated aberrant or sustained p38 MAPK activation in the pathophysiology of numerous disorders:

Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD) are characterized by chronic inflammation, where p38 activity is often elevated. aacrjournals.orgnih.gov Inhibiting p38 is seen as a strategy to reduce the inflammatory cascade that leads to tissue damage in these conditions. nih.govmdpi.com

Cancer: The role of p38 in cancer is complex and context-dependent. nih.gov In some scenarios, p38 activation can act as a tumor suppressor by promoting cell cycle arrest or apoptosis. nih.gov However, in the tumor microenvironment, p38 signaling can promote inflammation, angiogenesis (the formation of new blood vessels), invasion, and metastasis, thereby supporting tumor growth and survival. aacrjournals.org Therefore, p38 inhibitors are being investigated to alter the tumor microenvironment and overcome resistance to other therapies. aacrjournals.orgspandidos-publications.com

Neurodegenerative Diseases: In conditions like Alzheimer's disease, neuroinflammation is a critical component of disease progression. nih.gov Activated p38 MAPK has been found co-localized with pathological hallmarks and is linked to events such as tau protein phosphorylation and synaptic dysfunction. nih.gov This makes p38 inhibition a potential therapeutic strategy to mitigate neuroinflammatory processes. nih.gov

Pain: The p38 MAPK pathway is involved in the signaling mechanisms that lead to both inflammatory and neuropathic pain, suggesting that its inhibition could be a target for developing new analgesics. nih.gov

However, the development of p38 MAPK inhibitors has faced significant challenges. mdpi.com Because p38 kinases are involved in a wide array of essential cellular functions, including cell survival and feedback loops that regulate other signaling pathways, their inhibition can lead to unwanted effects. nih.gov For example, inhibiting p38 can sometimes lead to the paradoxical activation of other pro-inflammatory pathways, such as JNK, by disrupting negative feedback mechanisms. nih.govopenrheumatologyjournal.com These complexities underscore the challenges in translating p38 inhibitors into clinically successful therapeutics. mdpi.com

Historical Context of p38 MAPK Inhibitor Development and Diverse Chemical Classes

The pursuit of p38 MAPK inhibitors began in the early 1990s with the discovery of a class of compounds known as pyridinylimidazoles. nih.gov These first-generation inhibitors were identified through phenotypic screens for their ability to block the production of inflammatory cytokines in monocytes. jci.org The prototypical compound from this class, SB203580, became an invaluable research tool, helping to elucidate the vast biological roles of the p38α and p38β isoforms, which it potently inhibits. nih.govnih.gov

These early pyridinylimidazole compounds work as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 kinase. jci.orgacs.org Their specificity is largely attributed to a key threonine residue (Thr106 in p38α) in this pocket, which is not present in many other kinases. acs.org

Over the past three decades, research has led to the development of numerous p38 inhibitors spanning diverse chemical classes, each with different properties regarding potency, selectivity, and mode of action. nih.gov While no p38 inhibitor has yet received FDA approval for market introduction, many have been evaluated in clinical trials. mdpi.com

The major chemical classes of p38 MAPK inhibitors include:

Chemical Class Representative Compounds Key Characteristics
Pyridinylimidazoles SB203580, SB202190, RWJ67657The first-generation ATP-competitive inhibitors; primarily target p38α and p38β. nih.govselleckchem.com Widely used as research tools, but some have off-target effects. researchgate.net
Diaryl Ureas BIRB-796 (Doramapimod)Highly potent and selective inhibitors that bind to an allosteric (non-ATP) site, inducing a conformational change in the kinase. This unique mechanism leads to very slow dissociation rates. opnme.comopnme.com
Indole-5-Carboxamides SD-282A class of ATP-competitive inhibitors developed to improve upon the properties of earlier compounds. nih.gov
Benzamides & Pyridinones Ralimetinib (LY2228820), PH-797804Orally active, ATP-competitive inhibitors developed for clinical evaluation in cancer and inflammatory diseases. aacrjournals.orgselleckchem.com
Pyrido-pyrimidinones VX-745 (Neflamapimod)A highly selective, second-generation inhibitor that binds the ATP pocket and has been advanced to clinical trials for neurological conditions. nih.govselleckchem.com
Trisubstituted Pyrazoles p38 MAP Kinase Inhibitor VA cell-permeable, ATP-competitive inhibitor used as a research tool. It is noted for also inhibiting Casein Kinase 1 (CK1). spandidos-publications.comscbt.comsigmaaldrich.com

This evolution reflects a continuous effort to enhance inhibitor selectivity for specific p38 isoforms and to improve pharmacological properties to achieve a better therapeutic window, minimizing the off-target effects that have hindered earlier candidates. nih.gov The compound at the center of this article, This compound , belongs to the trisubstituted pyrazole (B372694) class and serves as a modern research tool for studying p38-mediated cellular events. scbt.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOBCJMDNZHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432396
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271576-77-3
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of P38 Map Kinase Inhibitor V Action

Direct Enzyme Inhibition and Binding Characteristics

p38 MAP Kinase Inhibitor V distinguishes itself from many other kinase inhibitors through its unique binding mechanism, which involves both allosteric modulation and interaction with a region overlapping the ATP-binding site.

ATP-Competitive Binding Site Interaction of this compound

While this compound is not a classical ATP-competitive inhibitor that directly competes for the exact same binding pose as ATP, its binding mode does indirectly prevent ATP from associating with the kinase. mdpi.comcolumbia.edu The inhibitor binds to a site that partially overlaps with the ATP-binding pocket. columbia.edu Specifically, the binding of this compound stabilizes a conformation of the kinase that is incompatible with ATP binding. mdpi.comcolumbia.edu This is because a key phenylalanine residue within the DFG motif of the activation loop, when the inhibitor is bound, physically obstructs the space where the phosphate (B84403) groups of ATP would normally be located. columbia.edu This indirect competition with ATP is a crucial aspect of its inhibitory action.

Allosteric Modulation and Conformational Changes Induced by this compound

The binding of this compound is characterized by its ability to induce a significant conformational change in the p38 MAP kinase enzyme. researchgate.netnih.gov This inhibitor targets an allosteric binding site, a location distinct from the active site that other kinase inhibitors typically target. mdpi.comnih.gov The formation of this allosteric pocket requires a dramatic structural rearrangement within the kinase's active site, specifically involving the highly conserved Asp-Phe-Gly (DFG) motif. researchgate.netcolumbia.edu

Normally, the DFG motif is in a "DFG-in" conformation, where the phenylalanine residue is positioned within a hydrophobic pocket. columbia.edunih.gov However, the binding of this compound induces a "DFG-out" conformation, where the phenylalanine side chain moves approximately 10 Å to a new position. columbia.edu This conformational shift is a key feature of the inhibitor's mechanism and is not commonly observed in other serine/threonine kinases. researchgate.net This induced conformational change is the molecular basis for the slow binding kinetics observed with this class of inhibitors. nih.govcolumbia.edu

Kinase Isoform Selectivity and Specificity of this compound

The p38 MAP kinase family consists of four isoforms: p38α, p38β, p38γ, and p38δ. frontiersin.orgmdpi.com These isoforms share about 60% amino acid sequence homology but differ in their tissue distribution, substrate specificity, and sensitivity to inhibitors. embopress.orgmdpi.com

Preferential Inhibition of p38α and p38β Isoforms by this compound

This compound demonstrates preferential inhibition of the p38α and p38β isoforms. mdpi.comopnme.com This selectivity is a common feature among many pyridinyl imidazole-based p38 inhibitors. embopress.orgmdpi.com The structural basis for this selectivity lies in a unique binding pocket within the p38 kinase that accommodates a specific part of the inhibitor molecule. columbia.edu The presence of a small threonine residue (Thr 106) in this pocket in p38α and p38β is a key determinant for the high-affinity binding of this class of inhibitors. columbia.edu

Table 1: Inhibitory Activity of this compound (BIRB 796) against p38 Isoforms

Isoform IC50 (nM)
p38α 38
p38β 65
p38γ 200
p38δ 520

Data from reference selleckchem.com

Analysis of Cross-Reactivity with Other Kinases, including CK1δ, PKA, JNK Isoforms, ERK1/2, and Raf-1

A hallmark of this compound is its high selectivity. Studies have shown that it has significantly weaker or no inhibitory activity against a range of other kinases. For instance, it displays over 330-fold greater selectivity for p38α compared to JNK2 and shows weak inhibition of c-RAF, Fyn, and Lck. selleckchem.com Furthermore, it has been reported to have insignificant inhibition of ERK-1, SYK, and IKK2. selleckchem.com Some studies have noted that at higher concentrations, some p38 inhibitors like SB203580 can enhance the phosphorylation of ERK1/2 and JNK, an effect that appears to be mediated through the Raf-1 pathway. nih.gov However, this compound is generally considered highly selective for the p38 MAPK family. selleckchem.comaacrjournals.org

Pharmacological Characterization and Kinetic Studies of this compound

The pharmacological properties of this compound are intrinsically linked to its unique binding mechanism.

Solution studies have demonstrated that this class of diaryl urea (B33335) compounds exhibits slow binding kinetics, a characteristic consistent with the requirement for a significant conformational change in the enzyme upon inhibitor binding. nih.govcolumbia.edu The calculated half-life for the dissociation of BIRB 796 from p38 MAP kinase is a remarkable 23 hours, making it one of the slowest dissociating inhibitors known for this enzyme. researchgate.net

This slow dissociation rate is further supported by time-dependent inhibition studies. The apparent IC50 value of BIRB 796 decreases significantly with longer preincubation times, dropping from 97 nM with no preincubation to 8 nM after a 2-hour preincubation. columbia.edu This behavior contrasts sharply with other classes of p38 inhibitors, such as the pyridinyl-imidazoles, which reach equilibrium much more rapidly. columbia.edu

Table 2: Time-Dependent Inhibition of p38 MAP Kinase by BIRB 796

Preincubation Time (minutes) Apparent IC50 (nM)
0 97 ± 4
15 45 ± 3
30 27 ± 1
60 18 ± 1
90 13 ± 1
120 8 ± 1

Data from reference columbia.edu

Determination of Binding Affinity (Kd) and Inhibitory Potency (IC50)

The efficacy of an inhibitor is quantified by its inhibitory potency (IC50), the concentration required to inhibit 50% of the enzyme's activity, and its binding affinity (Kd), which represents the equilibrium dissociation constant. Lower values for both parameters indicate a more potent inhibitor.

Research has led to the development of several potent Type V p38 MAPK inhibitors. For instance, a series of benzothiazole-containing compounds have been evaluated for their p38α MAPK inhibitory activity. Within this series, compound (12l) was identified as a highly potent inhibitor with an IC50 value of 36 nM, which is more potent than the reference inhibitor SB 203580. nih.gov Other novel compounds, such as a nicotinonitrile-benzofuran hybrid (6f) and compound 9i, also demonstrated significant inhibitory action against p38α MAP kinase with IC50 values of 0.040 µM and 0.04 µM, respectively. nih.gov

Another well-characterized, highly potent p38 inhibitor, BIRB 796 (Doramapimod), which exhibits characteristics of an allosteric or Type V inhibitor, has a dissociation constant (Kd) of 100 pM and an IC50 in the low nanomolar range. abmole.comkarger.com This demonstrates a very high affinity for the p38 MAP kinase. The diaryl urea compound from which BIRB 796 was developed initially showed a modest binding affinity with a Kd of 350 nM. columbia.edu

The inhibitory potencies of various p38 MAPK inhibitors are summarized in the table below.

Compound NameTargetIC50 ValueReference CompoundReference IC50
Compound (12l)p38α MAPK36 nMSB 20358043 nM
Nicotinonitrile-benzofuran (6f)p38α MAPK0.040 µMN/AN/A
Compound 9ip38α MAPK0.04 µMSB 2035800.50 µM
Phenoxy chalcone (B49325) derivative (10j)p38α MAPKNot specifiedN/AN/A
Compound (13m)p38α MAPK0.031 µMSB 2035800.043 µM
BIRB 796 (Doramapimod)p38α MAPK2.6 nMSB 20358041.2 nM
p38 MAP Kinase Inhibitor IVp38α MAPK130 nMN/AN/A
p38 MAP Kinase Inhibitor IVp38β MAPK550 nMN/AN/A

Data sourced from multiple research findings. nih.govkarger.commedkoo.com

Enzyme Kinetic Profiles and Mechanisms of Inhibition

The mechanism by which an inhibitor affects the catalytic activity of an enzyme can be elucidated through enzyme kinetic studies. Unlike traditional ATP-competitive inhibitors, which compete directly with ATP for binding to the active site, some p38 inhibitors, including those classified as Type V, operate via different mechanisms. nih.govnih.gov

A key characteristic of some of these inhibitors is a non-ATP competitive mechanism. In this mode of inhibition, the inhibitor does not prevent ATP from binding but instead interferes with the catalytic process. Kinetically, this is often observed as a significant reduction in the maximum reaction velocity (Vmax) of the enzyme, with only a marginal effect on the Michaelis constant (KM) for ATP. nih.gov This profile suggests that the inhibitor binds to a site on the enzyme that is distinct from the ATP-binding pocket, affecting the enzyme's ability to phosphorylate its substrate. nih.gov

Many potent p38 inhibitors, such as the diaryl urea class including BIRB 796, function as allosteric inhibitors. columbia.edu Crystal structures have revealed that these compounds bind to a novel allosteric pocket on the p38 kinase that is spatially separate from the ATP-binding site. columbia.educolumbia.edu The binding of the inhibitor to this allosteric site induces and stabilizes a specific conformation of the kinase that is incompatible with ATP binding, thereby preventing the phosphotransfer reaction. columbia.educolumbia.edu This mechanism often involves a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif within the kinase's active site. columbia.edu

The binding kinetics for these allosteric inhibitors can be distinct from ATP-competitive compounds. They often exhibit slow association and dissociation rates, which is consistent with a mechanism that requires a conformational change in the enzyme upon inhibitor binding. columbia.edu For example, studies on BIRB 796 have demonstrated its slow binding kinetics. columbia.edu Furthermore, molecular dynamics simulations of some Type V inhibitors have shown that they can achieve stability by binding within both the ATP-binding domain and a nearby lipid-binding domain of p38α MAPK. nih.gov This dual-site interaction represents a sophisticated inhibitory mechanism that can contribute to high potency and selectivity.

Cellular and Subcellular Effects of P38 Map Kinase Inhibitor V

Modulation of Downstream Signaling Cascades

Inhibition of p38 MAPK interrupts a complex network of downstream signaling events, primarily by blocking the activation of a cascade of protein kinases and influencing the activity of parallel signaling pathways.

Mitogen-activated protein kinase-activated protein kinases 2 and 3 (MK2 and MK3) are prominent and direct substrates of p38 MAPK. nih.govnih.gov Their activation is contingent upon direct phosphorylation by p38. Consequently, the application of p38 MAP Kinase Inhibitor V effectively prevents the activation of MK2 and MK3. nih.gov This inhibition has significant functional consequences, as MK2 and MK3 are themselves critical kinases involved in the cellular stress response. nih.gov

Research has demonstrated that MK2 and MK3 not only act downstream of p38 but also form a complex with and stabilize p38, indicating a close functional relationship. nih.govnih.gov In the absence of MK2 and MK3, p38 protein levels and activity are diminished. nih.gov The activity level of MK2 is generally significantly higher than that of MK3. nih.gov The inhibition of p38, and therefore the inactivation of MK2/3, plays a role in modulating the synthesis of pro-inflammatory cytokines and modulating the cytoskeleton. nih.govfrontiersin.org

Table 1: Effects of p38 MAPK Inhibition on Downstream Kinases
Downstream KinaseEffect of p38 InhibitionKey FunctionsReferences
MK2 (MAPKAP Kinase 2)Decreased Phosphorylation/ActivationCytokine biosynthesis, cytoskeleton modulation, stabilization of p38 nih.govnih.gov
MK3 (MAPKAP Kinase 3)Decreased Phosphorylation/ActivationShares functions with MK2, cooperates in TNF biosynthesis nih.govnih.gov
MSK1/2Decreased Phosphorylation/ActivationRegulation of transcription factors (CREB), cytokine production mdpi.comfrontiersin.org
MNK1/2Decreased Phosphorylation/ActivationPhosphorylation of eIF4E, regulation of mRNA translation mdpi.comnih.gov

Beyond the MK kinases, p38 MAPK also directly phosphorylates and activates other key signaling proteins. Mitogen- and stress-activated kinases 1 and 2 (MSK1/2) are nuclear kinases activated by both the p38 MAPK and the extracellular signal-regulated kinase (ERK) pathways. mdpi.comfrontiersin.orgresearchgate.net Inhibition of p38 with a specific inhibitor can attenuate the phosphorylation and activation of MSK1. researchgate.net MSKs are involved in a multitude of biological functions including the regulation of cytokine production and cell cycle control. mdpi.com

Similarly, the MAP kinase-interacting kinases 1 and 2 (MNK1/2) are activated downstream of p38 and ERK. mdpi.comnih.gov MNKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key component of the protein synthesis machinery. nih.gov By blocking p38, this compound can modulate the activity of MNK1/2, thereby influencing the translation of specific mRNAs, particularly those involved in cancer progression and cell survival. nih.gov

The p38 MAPK pathway does not operate in isolation; it engages in significant crosstalk with other major signaling cascades. Inhibition of p38 can therefore lead to complex and sometimes indirect effects on these parallel pathways.

TGF-β/SMAD: The transforming growth factor-β (TGF-β) pathway signals through both Smad-dependent and Smad-independent routes, the latter of which includes the p38 MAPK pathway. nih.govnih.gov TGF-β can rapidly activate p38, and this activation can be required for certain TGF-β-induced cellular responses, such as apoptosis, independently of Smad activation. nih.gov Blockade of the p38 MAPK pathway can attenuate the expression of TGF-β receptors and Smad3, indicating that p38 contributes to the TGF-β pathway's regulation. nih.gov

JNK and ERK: The c-Jun N-terminal kinase (JNK) and ERK pathways are fellow members of the MAPK family and are often activated by similar stress and mitogenic stimuli. frontiersin.orgnih.gov These pathways can be activated in parallel, and the inhibition of one may lead to compensatory changes in the others. For example, both p38 and ERK1/2 are known to activate MSK1. frontiersin.org

PI3K/Akt: Crosstalk exists between the p38 MAPK and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. TGF-β, for instance, is a known activator of the PI3K/Akt pathway. researchgate.net The interplay between these pathways is complex and cell-type dependent, but inhibiting p38 can influence cellular processes that are also regulated by PI3K/Akt signaling.

NF-κB: The p38 MAPK pathway can regulate the activity of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammation. mdpi.com This regulation can occur through various mechanisms, including the phosphorylation of components of the NF-κB signaling complex or through downstream kinases like MSK1. mdpi.com Therefore, inhibition of p38 can impact NF-κB-dependent gene expression.

Effects on Gene Expression and Transcriptional Regulation

A primary function of the p38 MAPK pathway is to regulate gene expression by phosphorylating transcription factors and other nuclear proteins, thereby controlling the synthesis of inflammatory mediators.

Inhibition of p38 MAPK prevents the phosphorylation and subsequent activation or modulation of a wide array of transcription factors. nih.gov This blockade is a major mechanism by which p38 inhibitors exert their cellular effects.

ATF-1/2: Activating transcription factors 1 and 2 are well-established substrates for p38. mdpi.comnih.govoncotarget.com p38-mediated phosphorylation enhances their transcriptional activity.

MEF2: Myocyte-specific enhancer factor 2 is another direct target, and its phosphorylation by p38 leads to enhanced transcriptional activity. nih.gov

CREB: The cAMP response element-binding protein is a substrate for the p38-activated kinase MSK1. frontiersin.org By inhibiting p38, and subsequently MSK1, this compound can reduce CREB phosphorylation and the expression of CREB-dependent genes. frontiersin.org

p53: The tumor suppressor protein p53 can be phosphorylated and stabilized by p38, leading to its nuclear accumulation and the activation of apoptotic target genes. mdpi.com Inhibition of p38 can interfere with this stress-induced p53 response. mdpi.com

NF-κB: As mentioned, p38 is involved in inflammatory responses by interacting with nuclear transcription factors like NF-κB, resulting in the expression of inflammatory cytokines. mdpi.com

A hallmark of p38 MAPK pathway activation is the production of pro-inflammatory cytokines. nih.gov Consequently, this compound is a potent regulator of the synthesis of these key immune mediators. The inhibition of p38 MAPK has been shown to effectively block the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.govresearchgate.net

The mechanism of this regulation is multi-faceted, involving both transcriptional control via the aforementioned transcription factors and post-transcriptional control. For instance, the p38-MK2 axis is known to stabilize the mRNAs of certain pro-inflammatory cytokines, which contain AU-rich elements in their 3'-untranslated regions. ub.edu

Table 2: Regulation of Cytokine Production by this compound
Cytokine/ChemokineEffect of p38 InhibitionRole in InflammationReferences
TNF-αProduction InhibitedPro-inflammatory nih.govresearchgate.netnih.gov
IL-1βProduction InhibitedPro-inflammatory nih.govresearchgate.net
IL-6Production InhibitedPro-inflammatory nih.gov
IL-10Production InhibitedAnti-inflammatory nih.govresearchgate.net
RANTES (CCL5)Production InhibitedChemoattractant for immune cells nih.gov
GM-CSFProduction InhibitedMyeloid cell growth factor nih.gov

Compound Names Mentioned

Compound Name
This compound
SB203580
SB202190
PD98059
GF109203X
Ly294002

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, Matrix Metalloproteinases)

Inhibition of the p38 MAPK pathway has profound effects on the expression and activity of key inflammatory mediators. The p38 pathway is a critical regulator of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) during inflammation. Studies have demonstrated that treatment with p38 MAPK inhibitors, such as SB-203580, can decrease the expression of COX-2. nih.gov This regulation can occur at both the transcriptional and post-transcriptional levels, with p38 MAPK affecting the stability of COX-2 mRNA. nih.gov

The role of p38 MAPK inhibition on inducible nitric oxide synthase (iNOS), another important inflammatory enzyme, is more complex. Some research indicates that inhibiting p38 MAPK can lead to an increase in iNOS expression and subsequent nitric oxide (NO) production. This effect is thought to be mediated through the upregulation of the c-Jun N-terminal kinase (JNK) pathway, which can stabilize iNOS mRNA. nih.gov

Matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, are also regulated by the p38 MAPK pathway. The expression of various MMPs is often elevated in inflammatory conditions, contributing to tissue damage. While the direct effects of a specific "this compound" are not detailed in the available literature, the general inhibition of the p38 MAPK pathway is known to modulate the expression of MMPs. nih.gov

Table 1: Effects of p38 MAPK Inhibition on Inflammatory Mediators
MediatorEffect of p38 MAPK InhibitionMechanismSpecific Inhibitor Example
COX-2Decreased expressionDecreased mRNA stabilitySB-203580 nih.gov
iNOSIncreased expressionIncreased JNK activity leading to mRNA stabilizationSB220025 nih.gov
MMPsModulated expressionTranscriptional regulationGeneral effect of p38 MAPK inhibitors nih.gov

Impact on Fundamental Cellular Processes

The p38 MAPK pathway is a key regulator of cell cycle checkpoints, particularly the G1/S and G2/M transitions, often acting as a brake in response to cellular stress. nih.gov Inhibition of p38 MAPK can, therefore, interfere with these checkpoints.

The G1/S checkpoint is, in part, controlled by the p38 MAPK-dependent stabilization of p21Cip1 mRNA. nih.gov p21Cip1 is a cyclin-dependent kinase (CDK) inhibitor that prevents the cell from entering the S phase. By inhibiting p38 MAPK, the accumulation of p21Cip1 can be impaired, leading to a compromised G1 arrest in response to DNA damage. nih.gov

Similarly, the G2/M checkpoint is influenced by p38 MAPK activity. In response to cellular stress, p38 MAPK can phosphorylate and inhibit Cdc25 phosphatases, which are necessary for the activation of the CDK1/cyclin B complex that drives mitotic entry. nih.gov The use of p38 inhibitors like SB203580 has been shown to reduce the inhibitory phosphorylation of Cdc2, thereby weakening the G2/M arrest. nih.gov

The role of p38 MAPK in programmed cell death is highly context-dependent, and its inhibition can either promote or prevent cell death.

In some cancer cell lines, such as human colon cancer cells, inhibition of p38 MAPK with compounds like FR167653 has been shown to suppress proliferation and induce apoptosis through the activation of caspases 3, 8, and 9. nih.gov Conversely, in other contexts, p38α has been identified as a positive regulator of apoptosis, and cells lacking p38α are more resistant to apoptosis induced by various stimuli. nih.gov This pro-apoptotic role can be mediated through the regulation of Fas and Bax expression. nih.gov

The p38 MAPK pathway also plays a complex role in autophagy. Several studies have shown that inhibition of p38 can induce autophagy. selleckchem.com For instance, the p38 inhibitor SB202190 has been reported to promote TFEB/TFE3-dependent autophagy and lysosomal biogenesis. nih.gov However, there is also evidence for p38α acting as a negative regulator of autophagy, and its inhibition can lead to an upregulation of this process. nih.gov

The p38 MAPK pathway is integral to the regulation of cellular differentiation and migration. The activation of p38 MAPK is involved in the differentiation of various cell types, including erythroid progenitors. nih.gov

Cell migration, a crucial process in development, wound healing, and cancer metastasis, is also heavily influenced by p38 MAPK signaling. The activation of p38 MAPK is often required for cell migration. nih.gov Consequently, the use of p38 MAPK inhibitors, such as SB203580 and SB202190, has been demonstrated to significantly reduce cell migration in a time-dependent manner. nih.govnih.gov This inhibition of migration can occur even at non-cytotoxic doses of the inhibitors. nih.gov

Table 2: Impact of p38 MAPK Inhibition on Cellular Processes
Cellular ProcessEffect of p38 MAPK InhibitionKey Molecules InvolvedSpecific Inhibitor Example
Cell Cycle ProgressionImpaired G1/S and G2/M checkpointsp21Cip1, Cdc25, Cdc2SB203580 nih.govnih.gov
ApoptosisInduction or inhibition (context-dependent)Caspases, Fas, BaxFR167653 (induces) nih.gov
AutophagyInductionTFEB, TFE3SB202190 nih.gov
Cell MigrationInhibition-SB203580, SB202190 nih.govnih.gov

The p38 MAPK pathway is a key sensor and transducer of oxidative stress signals. Reactive oxygen species (ROS) can activate the p38 MAPK pathway, which in turn can mediate cellular responses ranging from adaptation and survival to apoptosis. nih.gov The inhibition of p38 MAPK can suppress oxidative stress. nih.gov Furthermore, antioxidant therapy has been shown to inhibit the p38 MAPK pathway, suggesting a feedback loop between oxidative stress and p38 signaling. nih.gov

A primary function of p38 MAPK is the phosphorylation of a multitude of downstream substrates, thereby regulating their activity and stability.

In the context of neurodegenerative diseases, p38 MAPK is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. mdpi.com The inhibition of p38α MAPK has been shown to reduce tau phosphorylation. nih.gov Specific inhibitors can suppress p38α MAPK activation, leading to a decrease in phosphorylated tau. nih.gov

Heat shock protein 27 (HSP27) is another well-known substrate of the p38 MAPK pathway. The phosphorylation of HSP27 is upregulated during the terminal phase of differentiation in certain cell types, and this is associated with the increased activity of p38α and p38δ isoforms. nih.gov

The pro-apoptotic protein BAD is also a target of the broader MAPK family, although the specific and direct regulation by p38 MAPK in all cellular contexts is an area of ongoing research. The phosphorylation of BAD by survival kinases can inhibit its pro-apoptotic function.

Preclinical Research Applications and Mechanistic Efficacy of P38 Map Kinase Inhibitor V

In Vitro Studies in Disease Models

Application in Cellular Models of Inflammatory Responses

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses, and its inhibition has been a key area of investigation. In various cellular models, p38 MAPK inhibitors have demonstrated the ability to suppress the production of proinflammatory cytokines. For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS), the p38 inhibitor CHF6297 was shown to inhibit the release of interleukin-8 (IL-8) with low nanomolar potency. frontiersin.org Similarly, in human bronchial epithelial cells (BEAS2B) stimulated with tumor necrosis factor-alpha (TNF-α) or cigarette smoke extract, CHF6297 also effectively inhibited IL-8 release. frontiersin.org

Studies using other p38 inhibitors have shown similar effects. The inhibitor BIRB 796 BS significantly blocked LPS-induced p38 MAPK activation in leukocytes, leading to a strong inhibition of cytokine production, including TNF-α, IL-6, IL-10, and IL-1 receptor antagonist. nih.gov This inhibition of key inflammatory mediators underscores the central role of p38 MAPK in the inflammatory cascade. nih.govkarger.comcloudfront.net Furthermore, p38 MAPK inhibitors have been observed to diminish leukocyte responses, such as neutrophilia and the release of elastase-α1-antitrypsin complexes. nih.gov The activation of p38 MAPK is a common feature in inflammatory diseases, and its inhibition is considered a promising therapeutic strategy. cloudfront.netnih.govfrontiersin.org

The mechanism of action for these inhibitors often involves competing with ATP for the binding pocket of the p38 enzyme. pnas.org This competitive inhibition effectively blocks the downstream signaling that leads to the production of inflammatory mediators. The efficacy of these inhibitors in diverse cellular models of inflammation highlights the potential of targeting the p38 MAPK pathway for the treatment of various inflammatory conditions.

Interactive Table: In Vitro Effects of p38 MAPK Inhibitor V on Inflammatory Responses

Cell Model Stimulant p38 Inhibitor Observed Effect Reference
Human Peripheral Blood Mononuclear Cells (PBMCs) Lipopolysaccharides (LPS) CHF6297 Inhibition of IL-8 release frontiersin.org
Human Bronchial Epithelial Cells (BEAS2B) TNF-α, Cigarette Smoke Extract CHF6297 Inhibition of IL-8 release frontiersin.org
Human Leukocytes Lipopolysaccharides (LPS) BIRB 796 BS Inhibition of TNF-α, IL-6, IL-10, and IL-1R antagonist production nih.gov
Human Monocytes Lipopolysaccharides (LPS) Not specified Blocked release of TNF-α and IL-1β karger.com
Human Whole Blood Lipopolysaccharides (LPS) KR-003048 Inhibition of inflammatory cytokine production cloudfront.net
Human Gingival Fibroblasts Not specified Not specified Modulation of CC chemokine ligand 11 (CCL11) related Th2 cells migration karger.com
Human Pulmonary Epithelial Cells TNF-α Not specified Inhibition of chemokine CXCL1 release karger.com
Macrophages IL-17A Not specified Inhibition of pro-inflammatory cytokine production karger.com

Research in Cancer Cell Lines and Tumor Microenvironment Models

The role of p38 MAPK in cancer is complex, with evidence suggesting both tumor-suppressive and pro-tumorigenic functions. mdpi.com However, a significant body of research has focused on the pro-tumorigenic aspects, particularly in the context of the tumor microenvironment (TME). The p38 MAPK pathway is often activated in cancer cells in response to various stressors, including factors within the TME, and plays a role in processes like tumorigenesis, angiogenesis, invasion, and metastasis. aacrjournals.org

Inhibition of p38 MAPK has shown promise in preclinical cancer models. For example, the p38 inhibitor LY2228820 has demonstrated the ability to modulate the aberrant interactions between the tumor and its supportive microenvironment. aacrjournals.org In cell-based assays, LY2228820 selectively inhibited the phosphorylation of MK2, a downstream target of p38, in anisomycin-stimulated HeLa cells and mouse RAW264.7 macrophages. aacrjournals.org It also reduced TNF-α secretion by LPS/IFN-γ–stimulated macrophages. aacrjournals.org

Furthermore, in head and neck squamous cell carcinoma (HNSCC) cell lines, specific blockade of p38 signaling with the inhibitor SB203580 significantly inhibited cell proliferation. nih.gov This effect was observed in multiple HNSCC cell lines and was confirmed through various experimental approaches. nih.gov The inhibition of p38 was also linked to a reduction in tumor-induced angiogenesis and lymphangiogenesis in vivo. nih.gov In pancreatic ductal adenocarcinoma (PDAC) models, inhibition of p38 MAPK in tumor cells using pexmetinib (B1683776) led to a reduction in IL-1α expression, which in turn attenuated stromal inflammation and overcame chemotherapeutic resistance. aacrjournals.org

The TME, which includes cancer-associated fibroblasts (CAFs), immune cells, and signaling molecules, is heavily influenced by p38 MAPK signaling. mdpi.com p38 inhibitors can disrupt the positive feedback loops between cancer cells and the TME that promote tumor growth and progression. For instance, p38 MAPK inhibition can suppress the production of pro-inflammatory and pro-angiogenic cytokines like IL-6 and CXCL8, which are often elevated in cancers such as breast and ovarian cancer and are associated with poor prognosis. aacrjournals.org

Interactive Table: Effects of p38 MAPK Inhibitor V in Cancer Cell Lines and Tumor Microenvironment Models

Cancer Type Cell Line/Model p38 Inhibitor Key Findings Reference
Melanoma, NSCLC, Ovarian, Glioma, Myeloma, Breast In vivo cancer models LY2228820 Significant tumor growth delay aacrjournals.org
Head and Neck Squamous Cell Carcinoma (HNSCC) CAL27, other HNSCC cell lines SB203580 Inhibition of cell proliferation, reduced tumor growth, angiogenesis, and lymphangiogenesis nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) Murine and human PDAC cell lines Pexmetinib Reduced IL-1α expression, attenuated inflammatory stroma, enhanced chemosensitivity aacrjournals.org
HeLa Cells Anisomycin-stimulated LY2228820 Selective inhibition of MK2 phosphorylation aacrjournals.org
Mouse RAW264.7 Macrophages Anisomycin-stimulated LY2228820 Selective inhibition of MK2 phosphorylation aacrjournals.org
Macrophages LPS/IFN-γ–stimulated LY2228820 Reduced TNF-α secretion aacrjournals.org
Breast Cancer Not specified Golgin-97 (indirectly related) Downregulation of golgin-97 associated with poor prognosis researchgate.net

Investigations in Neuroinflammation Cellular Systems

Neuroinflammation is a key feature of many neurodegenerative diseases, and the p38 MAPK pathway plays a significant role in this process. nih.gov In the central nervous system (CNS), microglia are the primary innate immune cells, and their activation leads to the production of proinflammatory cytokines like IL-1β and TNF-α, which can contribute to neuronal damage. nih.gov The p38 MAPK pathway is a critical regulator of the production of these cytokines in microglia. nih.gov

Studies using in vitro models have demonstrated the potential of p38 MAPK inhibitors to mitigate neuroinflammation. In primary cultured neurons and immortalized neuronal cells, exposure to amyloid-beta (Aβ), a hallmark of Alzheimer's disease, activates p38 MAPK and contributes to neuronal apoptosis. mdpi.com Inhibition of p38 MAPK has been shown to be effective in ameliorating Aβ-induced neurotoxicity in these models. mdpi.com

Furthermore, in astrocytes, another key cell type in the CNS, the ASK1-p38 pathway contributes to TLR-mediated chemokine production. embopress.org Inhibition of p38 has been shown to significantly inhibit the production of these chemokines in astrocytes. embopress.org The activation of p38α in astrocytes by stimuli such as Aβ oligomers or excess glutamate (B1630785) contributes to astrocyte activation and neuroinflammation. frontiersin.org The p38 MAPK pathway also regulates astrocytic neuroinflammatory responses by promoting the production of reactive oxygen species (ROS). mdpi.com

These findings from cellular models suggest that targeting the p38 MAPK pathway could be a viable therapeutic strategy for neurodegenerative diseases characterized by neuroinflammation.

Interactive Table: p38 MAPK Inhibitor V in Neuroinflammation Cellular Systems

Cell Type Stimulus Key Findings Reference
Primary Cultured Neurons / Immortalized Neuronal Cells Amyloid-beta (Aβ) Aβ activates p38 MAPK, contributing to neuronal apoptosis. p38 MAPK inhibition ameliorates Aβ-induced neurotoxicity. mdpi.com
Astrocytes TLR ligands The ASK1-p38 pathway mediates TLR-induced chemokine production. p38 inhibition significantly reduces chemokine release. embopress.org
Astrocytes Amyloid-beta (Aβ) oligomers, excess glutamate p38α activation contributes to astrocyte activation and neuroinflammation. frontiersin.org
Microglia Inflammatory stimuli p38 MAPK regulates the production of proinflammatory cytokines IL-1β and TNF-α. nih.gov
Microglia Not specified p38α MAPK plays a critical role in neurotoxicity mediated by these cells. mdpi.com

Studies in Cardiovascular Cellular Models

The p38 MAPK pathway is implicated in various aspects of cardiovascular pathophysiology, including cardiac myocyte dysfunction, hypertrophy, and apoptosis. physiology.orgfrontiersin.org In vitro studies using cardiovascular cellular models have provided valuable insights into the role of p38 MAPK and the effects of its inhibition.

In isolated adult rat ventricular myocytes, the p38 MAPK inhibitor SB-203580 was shown to reverse stress-induced depression in fractional shortening and partially ameliorate blunted adrenergic signaling. physiology.org This suggests that p38 MAPK activation may be sufficient to cause myocardial dysfunction. physiology.org Furthermore, in cultured cardiomyocytes, p38 activation has been shown to augment hypertrophy in response to stimuli like endothelin-1 (B181129) and phenylephrine, and pharmacological inhibition of p38 attenuates this hypertrophic response. frontiersin.org

p38 MAPK is also involved in cardiac myocyte apoptosis. Inhibition of p38 MAPK has been found to protect cultured myocytes from hydrogen peroxide-induced apoptosis, which mimics oxidative stress conditions. jacc.org In a model of ischemia, the p38 inhibitor SB203580 was shown to decrease cardiomyocyte apoptosis and improve cardiac function. ahajournals.org

The role of p38 MAPK in cardiac differentiation has also been investigated. In adult cardiomyocytes, the p38 inhibitor SB203580, in combination with fibroblast growth factor 1 (FGF1), can induce the expression of genes involved in proliferation and regeneration, suggesting a potential for cardiac repair. nih.gov

Interactive Table: Effects of p38 MAPK Inhibitor V in Cardiovascular Cellular Models

Cell Model Condition/Stimulus p38 Inhibitor Key Findings Reference
Isolated Adult Rat Ventricular Myocytes Stress SB-203580 Reversed depression in fractional shortening and partially ameliorated blunted adrenergic signaling. physiology.org
Cultured Cardiomyocytes Endothelin-1, Phenylephrine Not specified Attenuated hypertrophic response. frontiersin.org
Cultured Myocytes Hydrogen Peroxide (Oxidative Stress) RWJ-67657 Protected against apoptosis. jacc.org
Isolated, Langendorff-perfused Rabbit Hearts Ischemia/Reperfusion SB 203580 Decreased myocardial apoptosis and improved postischemic cardiac function. ahajournals.org
Adult Cardiomyocytes Fibroblast Growth Factor 1 (FGF1) SB203580 Synergistically induced expression of genes involved in proliferation and regeneration. nih.gov
Human Umbilical Vein Endothelial Cells Not specified GW856553X Inhibited endothelial cell migration and angiogenesis. clinexprheumatol.org

In Vivo Studies in Animal Models of Disease Pathophysiology

Efficacy in Inflammatory and Autoimmune Disease Models (e.g., Arthritis, Inflammatory Bowel Disease, Pulmonary Inflammation)

The therapeutic potential of p38 MAPK inhibitors has been extensively evaluated in various animal models of inflammatory and autoimmune diseases, with many studies demonstrating significant efficacy.

Arthritis: In murine models of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, p38 MAPK inhibitors have shown protective anti-inflammatory effects. clinexprheumatol.org The inhibitors GW856553X and GSK678361 were found to reduce the signs and symptoms of both acute and chronic arthritis and protect joints from damage. clinexprheumatol.org Importantly, treatment with GSK678361 after the onset of chronic arthritis completely reversed the signs of established disease and joint destruction. clinexprheumatol.org Another inhibitor, FR167653, also prevented the onset of arthritis in a prophylactic treatment model and suppressed the progression of joint destruction in a therapeutic model in rats. jst.go.jp The analgesic effect of the p38 inhibitor R-130823 has also been reported in a rat adjuvant arthritis model. nih.gov

Inflammatory Bowel Disease (IBD): The role of p38 MAPK in IBD has been investigated in animal models, though with some conflicting results. While some studies suggest a therapeutic benefit of p38 inhibition, others have reported paradoxical effects. For instance, in a trinitrobenzene sulphonic acid (TNBS)-colitis model, treatment with SB203580 was reported to increase TNF-α secretion and exacerbate gut damage. nih.gov However, in a dextran (B179266) sulphate sodium (DSS)-induced colitis model in mice, treatment with the cannabinoid agonist WIN55,212-2, which was shown to inhibit p38 phosphorylation, improved pathological changes and decreased levels of proinflammatory cytokines. wjgnet.com Further research indicates that p38 activity is increased in tissues from mouse models of colitis, and inhibition of p38 lowers the production of inflammatory cytokines like KC (IL-8) and IL-6. nih.gov

Pulmonary Inflammation: In animal models of pulmonary inflammation, p38 MAPK inhibitors have demonstrated protective effects. In a rat model of cardiopulmonary bypass-induced pulmonary inflammatory response, the specific p38 inhibitor SB203580 decreased the levels of TNF-α and IL-1β expression and production in pulmonary tissue, leading to a reduction in lung inflammation. oup.com In a mouse model of acute lung injury induced by LPS, pretreatment with SB203580 significantly suppressed the severity of the injury, characterized by reduced alveolar edema, hemorrhage, and infiltration of inflammatory cells. spandidos-publications.com Furthermore, in a murine model of asthma exacerbated by influenza virus, the p38 inhibitor CHF6297 significantly decreased airway neutrophilia. frontiersin.org In mice exposed to tobacco smoke, CHF6297 also dose-dependently inhibited corticosteroid-resistant neutrophil influx in the bronchoalveolar lavage fluid. frontiersin.org

Interactive Table: In Vivo Efficacy of p38 MAPK Inhibitor V in Inflammatory and Autoimmune Disease Models

Disease Model Animal Model p38 Inhibitor Key Findings Reference
Collagen-Induced Arthritis (CIA) DBA/1 Mice GW856553X, GSK678361 Reduced signs and symptoms of arthritis, protected joints from damage, reversed established disease. clinexprheumatol.org
Collagen-Induced Arthritis (CIA) Rats FR167653 Prevented onset of arthritis and suppressed joint destruction. jst.go.jp
Adjuvant Arthritis Rats R-130823 Analgesic effect. nih.gov
Dextran Sulphate Sodium (DSS)-Induced Colitis C57BL/6 Mice WIN55,212-2 (indirect p38 inhibition) Improved pathological changes, decreased proinflammatory cytokines. wjgnet.com
Cardiopulmonary Bypass-Induced Pulmonary Inflammation Sprague–Dawley Rats SB203580 Decreased TNF-α and IL-1β, reduced lung inflammation. oup.com
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mice SB203580 Suppressed acute lung injury, reduced alveolar edema and inflammation. spandidos-publications.com
Asthma Exacerbated by Influenza Virus Mice CHF6297 Decreased airway neutrophilia. frontiersin.org
Tobacco Smoke-Induced Pulmonary Inflammation Mice CHF6297 Inhibited corticosteroid-resistant neutrophil influx. frontiersin.org
Lupus-like Disease NZB/W Mice SB203580 Delayed appearance of autoantibodies and glomerulonephritis, increased survival. aai.org

Mechanistic Insights in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

In the context of neurodegenerative diseases such as Alzheimer's, p38 MAPK signaling plays a significant role in neuroinflammation and neuronal damage. mdpi.comjscimedcentral.comresearchgate.net Preclinical studies have demonstrated that activated p38 MAPK is present in the brains of Alzheimer's disease (AD) patients and animal models. mdpi.comnih.gov The inhibition of p38α MAPK, a specific isoform of p38, has emerged as a promising therapeutic strategy. mdpi.comnih.govaginganddisease.org

One novel, brain-penetrant p38α MAPK inhibitor, MW01-2-069A-SRM, was shown to be orally bioavailable and effective in an AD-relevant mouse model. nih.gov Administration of this inhibitor attenuated the overproduction of proinflammatory cytokines in the hippocampus, leading to a reduction in synaptic dysfunction and behavioral deficits associated with the disease. nih.gov Specifically, treatment with a p38α MAPK inhibitor rescued early entorhinal cortex dysfunctions in a mouse model of AD. acs.org

Further research has shown that inhibiting p38 MAPK can reduce the formation of senile plaques, a hallmark of Alzheimer's disease. In one study, the use of the p38 MAPK inhibitor SB203580 significantly decreased the area of senile plaques in the brains of AD mice. nih.gov Another p38α/β inhibitor, NJK14047, administered to transgenic mice, reduced amyloid-beta deposits, lessened spatial memory loss, and decreased the number of degenerating neurons. nih.gov Similarly, genetic reduction of neuronal p38α in mice overexpressing amyloid precursor protein (APP) improved synaptic transmission, decreased memory loss, and reduced amyloid pathology. nih.gov

The mechanism of action appears to involve the modulation of neuroinflammation. jpionline.orgfrontiersin.org Activated microglia, the primary immune cells of the brain, contribute to neuroinflammation by releasing proinflammatory cytokines, a process in which p38 MAPK is a key regulator. researchgate.netaginganddisease.org By inhibiting p38 MAPK, these inflammatory cascades can be suppressed. For instance, the inhibitor SB203580 has been shown to exert antidepressant effects in animal models by reducing neuroinflammation. frontiersin.org Furthermore, p38 MAPK inhibition can prevent motor neuron apoptosis and is implicated in cytoskeletal abnormalities seen in amyotrophic lateral sclerosis (ALS). jscimedcentral.com

Table 1: Effects of p38 MAPK Inhibition in Neurodegenerative Disease Models

Inhibitor Model Key Findings Reference(s)
MW01-2-069A-SRM Alzheimer's Disease Mouse Model Attenuated hippocampal proinflammatory cytokine production, reduced synaptic dysfunction and behavioral deficits. nih.gov
SB203580 Alzheimer's Disease Mouse Model Significantly decreased the area of senile plaques. nih.gov
NJK14047 5XFAD (APP) Transgenic Mice Reduced amyloid-beta deposits, spatial memory loss, and neuronal degeneration. nih.gov
Genetic Inhibition of p38α APP Overexpressing Transgenic Mice Improved synaptic transmission, decreased memory loss, and reduced amyloid pathology. nih.gov
SB239063 Lipopolysaccharide-induced Neuroinflammation Showed neuroprotective effects. jpionline.org
MW150 Mixed Amyloid and Vascular Pathology Mouse Model Reduced behavioral impairment, attenuated synaptic loss, and reduced tau phosphorylation. researchgate.net

Anti-Tumor Activity in Oncological Models (e.g., Xenografts, various cancer types)

The p38 MAPK pathway is also critically involved in cancer progression, with its inhibition showing promise as an anti-tumor strategy. aacrjournals.org In preclinical xenograft models, p38 MAPK inhibitors have demonstrated significant anti-tumor properties.

For example, the p38 inhibitor RWJ67657 has been shown to effectively decrease tamoxifen-resistant breast cancer growth in mouse xenograft models, both in the presence and absence of estrogen. nih.gov The mechanism involves the inhibition of p38 MAPK signaling, which leads to decreased transcription of Fra-1 and the progesterone (B1679170) receptor, and a reduction in estrogen receptor (ER)-mediated gene expression. nih.gov

In cervical cancer models, the combination of the Aurora kinase inhibitor VX680 with the p38 MAPK inhibitor BIRB796 synergistically suppressed tumor growth. tandfonline.com While VX680 alone induced cell cycle arrest, its apoptotic effect was weakened by the activation of p38 MAPK. tandfonline.com The addition of BIRB796 effectively blocked this activation, enhancing cell death. tandfonline.com

Furthermore, in patient-derived xenografts (PDXs) from human colon tumors, the p38α/β MAPK inhibitor PH797804 led to a decrease in tumor size. nih.gov This suggests that targeting p38 MAPK could be a viable therapeutic approach for colorectal cancer.

The tumor microenvironment also plays a role in p38 MAPK-mediated tumor growth. aacrjournals.org For instance, p38α MAPK can be activated in lung cancer cells by neutrophil elastase, leading to the production of CXCL8, which stimulates cancer cell growth. aacrjournals.org Inhibition of p38 MAPK can disrupt these signaling loops.

Table 2: Anti-Tumor Effects of p38 MAPK Inhibition in Preclinical Models

Inhibitor Cancer Model Key Findings Reference(s)
RWJ67657 Tamoxifen-resistant breast cancer xenografts Markedly decreased tumor growth. nih.gov
BIRB796 (in combination with VX680) Cervical cancer xenografts Synergistically suppressed tumor growth. tandfonline.com
PH797804 Patient-derived colon tumor xenografts Decreased tumor size. nih.gov
LY2228820 Solid tumor xenograft models Demonstrated significant tumor growth inhibition. aacrjournals.org

Protective Effects in Cardiovascular Disease Models (e.g., Atherosclerosis, Myocardial Ischemia/Reperfusion Injury, Heart Hypertrophy)

In the cardiovascular system, p38 MAPK activation is associated with pathological conditions such as cardiac hypertrophy, myocardial ischemia/reperfusion injury, and heart failure. jst.go.jpjacc.org Inhibition of this pathway has shown cardioprotective effects in various preclinical models.

In models of pressure-overload induced cardiac hypertrophy, treatment with the p38 MAP kinase inhibitor SB202190 attenuated the increase in left ventricular wall thickness and the cross-sectional area of cardiomyocytes, and inhibited the progression of systolic dysfunction. jst.go.jp Similarly, in a rat model of hypertensive cardiac hypertrophy, long-term treatment with the inhibitor SB239063 reduced left ventricular hypertrophy and dysfunction, and significantly enhanced survival. ahajournals.org The p38 MAPK inhibitor PH797804 also improved right ventricular function and inhibited cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy. atsjournals.org

Following myocardial infarction, p38 MAPK inhibition has been shown to be beneficial. Treatment with the inhibitor RWJ-67657 in rats post-myocardial infarction attenuated left ventricular dysfunction and remodeling. jacc.org This was associated with a reduction in infarct expansion and an augmentation of myocyte hypertrophy in the surviving heart tissue, suggesting an adaptive response. jacc.org

In the context of myocardial ischemia/reperfusion injury, the p38 MAPK inhibitor SB 203580 decreased cardiomyocyte apoptosis and improved post-ischemic cardiac function in isolated rabbit hearts. ahajournals.orgnih.gov The protective effects were most pronounced when the inhibitor was administered before ischemia and during reperfusion, highlighting the critical role of p38 MAPK in mediating post-ischemic myocardial apoptosis. ahajournals.orgnih.gov Another inhibitor, SB 239063, was found to reduce myocardial reperfusion injury by inhibiting the expression of endothelial adhesion molecules and blocking the accumulation of polymorphonuclear neutrophils (PMNs). oup.com

Table 3: Cardioprotective Effects of p38 MAPK Inhibition

Inhibitor Cardiovascular Model Key Findings Reference(s)
SB202190 Pressure-overload induced cardiac hypertrophy (mice) Attenuated left ventricular hypertrophy and inhibited progression of systolic dysfunction. jst.go.jp
SB239063 Hypertensive cardiac hypertrophy (rats) Reduced left ventricular hypertrophy and dysfunction, enhanced survival. ahajournals.org
PH797804 Pressure overload-induced right ventricular hypertrophy (mice) Improved right ventricular function and inhibited cardiac fibrosis. atsjournals.org
RWJ-67657 Post-myocardial infarction (rats) Attenuated left ventricular dysfunction and remodeling. jacc.org
SB 203580 Myocardial ischemia/reperfusion (isolated rabbit hearts) Decreased cardiomyocyte apoptosis and improved cardiac function. ahajournals.orgnih.gov
SB 239063 Myocardial ischemia/reperfusion (murine model) Reduced myocardial injury by inhibiting endothelial adhesion molecule expression and PMN accumulation. oup.com

Modulation of Metabolic Complications (e.g., Diabetic Retinopathy)

The p38 MAPK pathway is also implicated in the development of complications associated with metabolic disorders like diabetes. Specifically, in diabetic retinopathy, p38 MAPK activation plays a role in the inflammatory processes and vascular pathology. arvojournals.orgnih.gov

In a rat model of streptozotocin-induced diabetes, treatment with the p38 MAPK inhibitor PHA666859 significantly inhibited the development of early stages of diabetic retinopathy. arvojournals.orgnih.gov At two months of diabetes, the inhibitor suppressed increases in retinal superoxide, nitric oxide, cyclooxygenase-2, and leukostasis. arvojournals.orgnih.gov After ten months, it significantly inhibited the formation of acellular capillaries and pericyte ghosts, which are characteristic histopathological features of diabetic retinopathy. arvojournals.orgnih.govdiva-portal.org These findings suggest that inhibiting p38 MAPK could be a novel therapeutic approach to prevent or slow the progression of diabetic retinopathy. arvojournals.orgnih.gov The mechanism appears to be, at least in part, through the inhibition of diabetes-induced inflammation in the retina. nih.gov

Table 4: Effects of p38 MAPK Inhibition on Diabetic Retinopathy

Inhibitor Model Key Findings Reference(s)
PHA666859 Streptozotocin-diabetic rats Inhibited increases in retinal superoxide, nitric oxide, COX-2, leukostasis, and the development of acellular capillaries and pericyte ghosts. arvojournals.orgnih.gov

Role in Wound Healing and Fibrosis Animal Models

The role of p38 MAPK in wound healing and fibrosis is complex, with studies suggesting both beneficial and detrimental effects depending on the context.

In a diabetic mouse model (db/db mice), where wound healing is impaired due to chronic inflammation, topical application of the p38α-selective inhibitor SCIO-469 had a positive effect on wound contraction, granulation tissue formation, and re-epithelialization. nih.govresearchgate.net The inhibitor was found to reduce the infiltration of inflammatory cells into the wound, suggesting that limiting inflammation can improve healing in this pathological condition. nih.gov

Conversely, in a non-diabetic mouse model, inhibition of p38 MAPK with SB-202190 did not significantly impair the healing of dorsal slit incisions. nih.gov This suggests that the inflammatory response required for normal healing may not be adversely affected by p38 MAPK inhibition in a healthy context. nih.gov

In models of fibrosis, p38 MAPK inhibition has shown anti-fibrotic effects. In a rat model of rotator cuff repair, the p38 MAPK inhibitor SB203580 reduced fat accumulation and collagen content in the muscle tissue. nih.gov In a bleomycin-induced pulmonary fibrosis model in rats, the inhibitor SB 239063 significantly inhibited increases in lung hydroxyproline (B1673980) synthesis, an indicator of collagen synthesis and fibrosis. physiology.org Similarly, in a mouse model of adriamycin-induced nephropathy, the p38 MAPK inhibitor SB203580 ameliorated glomerulosclerosis and interstitial fibrosis. nih.gov The mechanism appears to involve the reduction of interstitial myofibroblast accumulation and extracellular matrix production. researchgate.net

Table 5: Role of p38 MAPK Inhibition in Wound Healing and Fibrosis

Inhibitor Model Effect Key Findings Reference(s)
SCIO-469 Diabetic (db/db) mouse wound healing Pro-healing Improved wound contraction, granulation, and re-epithelialization. nih.govresearchgate.net
SB-202190 Dorsal slit incision (non-diabetic mice) Neutral Did not significantly impair incision strength. nih.gov
SB203580 Rotator cuff repair (rats) Anti-fibrotic Reduced fat accumulation and collagen content. nih.gov
SB 239063 Bleomycin-induced pulmonary fibrosis (rats) Anti-fibrotic Inhibited increases in lung hydroxyproline synthesis. physiology.org
SB203580 Adriamycin-induced nephropathy (mice) Anti-fibrotic Ameliorated glomerulosclerosis and interstitial fibrosis. nih.gov

Mechanisms of Multidrug Resistance Reversal in Preclinical Models

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the p38 MAPK pathway has been implicated in its development. nih.gov A key mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.gov

In human leukemia K562 cells that have developed resistance to doxorubicin (B1662922) (K562/Dox), inhibition of p38 MAPK with SB202190 was found to decrease the expression of P-gp. nih.gov This suggests that the p38 MAPK signaling pathway is involved in the regulation of P-gp expression. nih.gov In contrast, an inhibitor of the MEK/ERK pathway, U0126, did not have the same effect in this cell line, indicating a specific role for p38 MAPK. nih.gov

Further studies have shown that the p38 MAPK pathway can enhance P-gp levels in other cancer cell lines as well, such as MCF-7/MDR cells. oncotarget.com The mechanism may involve the activator protein-1 (AP-1) transcription factor, which has a binding site in the human MDR1 promoter and is a target of MAPK signaling pathways. oncotarget.com By inhibiting p38 MAPK, the expression of P-gp can be downregulated, thereby sensitizing resistant cancer cells to chemotherapeutic drugs. oncotarget.com For instance, the natural compound Tomentodione M was shown to sensitize MDR cancer cells by decreasing P-gp via inhibition of p38 MAPK signaling. oncotarget.com

Table 6: Reversal of Multidrug Resistance by p38 MAPK Inhibition

Inhibitor Cell Line/Model Key Findings Reference(s)
SB202190 Doxorubicin-resistant human leukemia K562 cells (K562/Dox) Decreased P-glycoprotein (P-gp) expression. nih.gov
Tomentodione M Multidrug-resistant cancer cells (MCF-7/MDR, K562/MDR) Decreased P-gp expression via p38 MAPK inhibition, sensitizing cells to chemotherapy. oncotarget.com

Structure Activity Relationship Sar and Rational Design of P38 Map Kinase Inhibitor V Analogs

Identification of Key Pharmacophoric Elements Critical for Activity

The fundamental pharmacophore for p38 MAP kinase inhibitors, including the pyrazole (B372694) class to which Inhibitor V belongs, consists of several key elements that dictate binding and activity. A widely accepted model involves a central heterocyclic scaffold that correctly orients functional groups into specific pockets within the kinase's ATP-binding site. ingentaconnect.com

For pyrazole-based inhibitors, the essential pharmacophoric features include:

A Hydrogen-Bonding Motif: A crucial interaction occurs with the "hinge region" of the kinase, which connects the N- and C-terminal lobes. For many inhibitors, a nitrogen atom on a heterocyclic ring (like the pyrimidine (B1678525) in p38 MAP Kinase Inhibitor V) acts as a hydrogen bond acceptor, interacting with the backbone amide of methionine-109 (Met109). frontiersin.org This interaction is a cornerstone of affinity for many kinase inhibitors.

A Hydrophobic Group: A lipophilic moiety is required to occupy a hydrophobic pocket adjacent to the ATP-binding site, often referred to as the "specificity pocket". columbia.edu In this compound, the 4-chlorophenyl group serves this function. The nature and substitution pattern of this aromatic ring are critical for potency.

A Central Scaffold: The pyrazole ring itself acts as a rigid scaffold, positioning the hinge-binding motif and the hydrophobic group at the correct distance and orientation for optimal interaction with the enzyme. columbia.edu

A Solvent-Exposed Moiety: A third substituent on the scaffold often extends towards the solvent-exposed region of the active site. In the case of this compound, this is the 1-methylpiperidin-4-yl group. sigmaaldrich.com This part of the molecule can be modified to fine-tune physicochemical properties and can form additional interactions.

Ligand-based pharmacophore models have been developed that confirm these requirements, typically featuring hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional geometry. researchgate.netijddd.com

Role of Specific Chemical Moieties in Binding Affinity and Isoform Selectivity

The specific chemical groups of this compound and its analogs play distinct roles in determining their binding affinity and selectivity across the four p38 isoforms (α, β, γ, and δ). nih.gov

The 4-chlorophenyl group is vital for anchoring the inhibitor. It fits into a hydrophobic pocket, and its substitution pattern significantly impacts potency. SAR studies on related diaryl urea (B33335) inhibitors, such as BIRB 796, have shown that replacing a chlorophenyl group with a larger naphthyl moiety can increase affinity by approximately 15-fold, demonstrating the importance of optimizing lipophilic interactions in this pocket. columbia.eduresearchgate.net

The pyrimidine ring is primarily responsible for the key hydrogen bond with the backbone of Met109 in the hinge region. This interaction is critical for the high affinity of Type I inhibitors.

The 1-methylpiperidin-4-yl group projects into the solvent-accessible region. Modifications at this position can enhance potency and improve pharmacokinetic properties. In the highly potent inhibitor BIRB 796, a similar position is occupied by an ethoxymorpholine substituent on a naphthalene (B1677914) ring, which contributes an 11-fold increase in binding affinity, partly by forming a hydrogen bond with the main chain amide of residue 109. researchgate.net

Achieving isoform selectivity is a major challenge in inhibitor design. Selectivity between p38α and other isoforms, as well as other kinases like JNK3, often depends on exploiting subtle differences in the active site. plos.org One of the most important differences is the "gatekeeper" residue, which is a threonine (Thr106) in p38α but a larger methionine in JNK3. plos.org Inhibitors with bulky groups that can be accommodated by the smaller gatekeeper of p38α but not the larger one of other kinases can achieve high selectivity. researchgate.net this compound itself shows high potency for p38α (IC₅₀ = 40 nM) and p38β (IC₅₀ = 2.3 µM) but has little effect on p38γ and p38δ at concentrations up to 10 µM. sigmaaldrich.com

Table 1: Isoform Selectivity Profile of this compound
Kinase IsoformIC₅₀
p38α40 nM
p38β2.3 µM
JNK219.7 µM
JNK369.7 µM
p38γ>10 µM
p38δ>10 µM

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Application of Computational and Structural Biology Approaches (e.g., X-ray Crystallography, Molecular Docking, QSAR)

The design and optimization of p38 MAP kinase inhibitors are heavily reliant on modern computational and structural biology techniques.

X-ray Crystallography: This has been the most impactful technique, providing high-resolution three-dimensional structures of inhibitors bound to the p38 kinase. nih.gov Crystal structures, such as that of p38 in complex with the diaryl urea compound 14 (a precursor to BIRB 796), were the first to reveal the novel allosteric binding site created by the DFG-out conformation. columbia.edu These structures elucidate the precise interactions—hydrogen bonds, hydrophobic contacts, and van der Waals forces—between the inhibitor and the protein, providing a definitive blueprint for structure-based drug design. frontiersin.orgnih.govnih.gov For example, the crystal structure of BIRB 796 bound to p38α explained its high potency by showing how its various moieties perfectly fit into the hinge region, a hydrophobic pocket, and the allosteric site. columbia.eduresearchgate.net

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov It is widely used for virtual screening of large compound libraries to identify potential new inhibitor scaffolds and for predicting the binding modes of newly designed analogs. kemdikbud.go.idmdpi.com Docking studies on p38 inhibitors have been crucial for understanding how different chemical series, such as 2-aminothiazoles, orient themselves in the active site to guide further synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show which regions of a molecule should be modified (e.g., where steric bulk is favored or where electronegative groups would be beneficial) to improve potency. iau.irresearchgate.nettandfonline.com These models provide powerful predictive tools to prioritize the synthesis of the most promising compounds, saving time and resources. ingentaconnect.comnih.gov

Table 2: Example Structure-Activity Relationship (SAR) Data for Diaryl Urea Analogs
CompoundKey Structural Change from PrecursorBinding Affinity (Kd, nM)Fold Improvement
Compound 1 (Lead)Base structure (methyl on pyrazole, chlorophenyl on urea)1200-
Analog AMethyl on pyrazole → Tolyl group8.6~140x
Analog BChlorophenyl on urea → Naphthyl group80~15x
BIRB 796All changes combined (Tolyl, Naphthyl, Ethoxymorpholine)0.1~12,000x

Data adapted from Pargellis et al., 2002. columbia.eduresearchgate.net This table illustrates the dramatic effect of systematic structural modifications on binding affinity.

Mechanisms of Resistance to P38 Map Kinase Inhibition in Preclinical Models

Reactivation of Upstream or Alternative Signaling Pathways

A primary mechanism of resistance to p38 MAPK inhibition is the compensatory activation of alternative pro-survival signaling pathways. imrpress.comwjgnet.com Cancer cells can bypass the blockade of one pathway by rerouting signals through parallel cascades, thereby maintaining proliferation and survival.

Crosstalk between the p38 MAPK, ERK1/2, and PI3K/AKT signaling pathways is a critical factor in this process. imrpress.comwjgnet.com Inhibition of one kinase can disrupt the delicate balance and feedback loops within the larger MAPK network, leading to the activation of another. frontiersin.org For instance, in colorectal cancer (CRC) cells, the inhibition of p38α with the inhibitor SB202190 has been shown to induce the expression of HER3, a member of the epidermal growth factor receptor (EGFR) family. wjgnet.com This upregulation of HER3 subsequently leads to the hyperactivation of the MEK/ERK pathway, a key driver of cell proliferation, thus counteracting the effects of p38 inhibition. wjgnet.com This crosstalk represents a significant adaptive strategy for tumor cells to overcome targeted inhibition. wjgnet.comfrontiersin.org

Similarly, broader interactions between the ERK1/2, p38, and PI3K signaling cascades can establish alternative routes for proliferation and survival, undermining the efficacy of p38 inhibitors. imrpress.com In some contexts, p38α and p38β variants act as negative regulators of the ERK signaling pathway; their inhibition can thus remove this suppressive signal and lead to increased ERK activity. rsc.org Conversely, the p38γ and p38δ isoforms have been identified as positive regulators of the ERK cascade. rsc.org This complex interplay highlights that the outcome of p38 inhibition is highly dependent on the existing network dynamics within the cancer cell.

Upregulation of Drug Efflux Transporters

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular pumps to actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov Preclinical studies have demonstrated that p38 MAPK signaling is involved in regulating the expression of these transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 (ABCB1) gene. nih.govnih.govnih.gov

In various cancer models, activation of the p38 MAPK pathway has been linked to increased P-gp expression. oncotarget.com For example, in vincristine-resistant human gastric cancer cells (SGC7901/VCR), which have elevated levels of phosphorylated p38-MAPK, treatment with the p38 inhibitor SB202190 led to a marked downregulation of P-gp expression and MDR1 mRNA levels. nih.gov This inhibition of the p38 pathway also impaired the function of P-gp, leading to increased intracellular drug accumulation and re-sensitization of the resistant cells to chemotherapy. nih.govresearchgate.net

Similar findings have been observed in other preclinical models. In doxorubicin-resistant human leukemia cells (K562/Dox), the p38 inhibitor SB202190 significantly decreased both MDR1 mRNA and P-gp protein expression. nih.gov In 5-fluorouracil-resistant human colon cancer cells (SW480/5-FU), inhibition of p38 MAPK suppressed resistance to noscapine (B1679977) by decreasing the protein levels of P-gp, MRP1 (ABCC1), and ABCG2. nih.govspandidos-publications.com In mesenchymal glioblastoma models, p38MAPK signaling was shown to maintain high basal expression of ABCC1, ABCC2, and ABCC3 transporters, contributing to chemoresistance. oup.com Inhibition of p38MAPK in these models disrupted drug efflux activity and suppressed the expression of these transporters. oup.com This evidence suggests that upregulation of ABC transporters is a key adaptive mechanism that can be driven by p38 MAPK activation, and its inhibition can help overcome this form of resistance.

Table 1: Preclinical Findings on Resistance Mechanisms to p38 MAPK Inhibition

Generated code

Mentioned Compounds

Compound NameClass/Target
5-fluorouracil (5-FU)Chemotherapy
AfatinibAniline-quinazoline compound
BIRB 796p38 inhibitor
CisplatinChemotherapy
Doxorubicin (B1662922)Chemotherapy
ErlotinibEGFR inhibitor
NoscapineMicrotubule-modulating agent
SB202190p38 MAPK inhibitor
SB203580p38 MAPK inhibitor
SP600125JNK inhibitor
Tomentodione MNatural monoterpene
U0126MEK1/2 inhibitor
VincristineChemotherapy

Advanced Methodologies in P38 Map Kinase Inhibitor Research

Assays for Kinase Activity and Selectivity Assessment

A variety of assays are employed to measure the enzymatic activity of p38 MAP kinase and to assess the selectivity of inhibitor compounds. These assays are crucial for the initial screening and characterization of potential therapeutic agents.

Enzymatic Assays:

Enzymatic assays directly measure the catalytic activity of purified p38 MAP kinase. A common method is the ADP-Glo™ Kinase Assay , a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. promega.com This assay is highly adaptable for high-throughput screening and can be used to determine the half-maximal inhibitory concentration (IC50) of compounds. promega.com For example, a study identified a promising p38α inhibitor, compound 10, with an IC50 value of 3.37 ± 0.24 μM using this method. scienceopen.com Another approach involves immunoprecipitating the active p38α kinase and then detecting its phosphorylation activity on a substrate like ATF2 through immunoblotting. sigmaaldrich.com

Cell-Based Phosphorylation Assays:

Cell-based assays provide a more physiologically relevant context by measuring p38 phosphorylation within intact cells. These assays are critical for confirming that an inhibitor can effectively reach and engage its target in a cellular environment.

ELISA-Based Assays: Several Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the detection of phosphorylated p38 MAPK. raybiotech.comassaygenie.comassaybiotechnology.comrndsystems.com These assays are often lysate-free, high-throughput, and can be used to screen the effects of various treatments and inhibitors on p38 phosphorylation. assaygenie.comassaybiotechnology.com They work by capturing total and phosphorylated p38 MAPK, which is then detected using specific antibodies, often with fluorometric or colorimetric readouts. assaygenie.comrndsystems.com

Homogeneous Time Resolved Fluorescence (HTRF) Assays: HTRF assays offer a sensitive, plate-based method for quantifying phosphorylated p38 MAPK at specific residues, such as Thr180/Tyr182. revvity.com This technology uses two labeled antibodies, a donor and an acceptor, that bind to the protein, allowing for the detection of the phosphorylated target through fluorescence resonance energy transfer. revvity.com

High-Content Screening (HCS): HCS combines automated cellular imaging with quantitative analysis to measure p38 phosphorylation at the single-cell level. sigmaaldrich.com This immunofluorescence-based approach uses antibodies specific to phospho-p38 and can be multiplexed to analyze other cellular parameters simultaneously. sigmaaldrich.com

A comparison of common cell-based phosphorylation assays is provided in the table below.

Assay TypePrincipleAdvantagesDisadvantages
Cell-Based ELISA Captures total and phospho-p38 from fixed cells for detection. assaygenie.comrndsystems.comHigh-throughput, no lysate preparation needed. assaygenie.comrndsystems.comProvides an average population response.
HTRF Assay Measures FRET between two labeled antibodies binding to p38. revvity.comHomogeneous, no-wash format, highly sensitive. revvity.comRequires specific instrumentation.
High-Content Screening (HCS) Automated immunofluorescence imaging and analysis. sigmaaldrich.comSingle-cell resolution, multiplexing capabilities. sigmaaldrich.comCan be complex to set up and analyze.

Techniques for Analyzing Downstream Target Modulation and Cellular Phenotypes

Inhibiting p38 MAP kinase leads to changes in the phosphorylation of its downstream substrates and results in various cellular phenotypes. A range of techniques are used to analyze these effects.

Western Blotting:

Western blotting is a cornerstone technique for examining the phosphorylation status of p38 and its downstream targets. cellsignal.comresearchgate.netoup.com By using antibodies specific to both the total and phosphorylated forms of proteins, researchers can determine the activation state of the p38 pathway. cellsignal.comresearchgate.net For instance, studies have used Western blotting to show that p38 inhibitors like SB203580 can decrease the expression of tissue factor mRNA induced by certain antibodies and that phosphorylated p38 levels are elevated in peripheral blood mononuclear cells of steroid-resistant asthmatics. oup.complos.org

Reporter Assays:

Reporter assays are valuable for measuring the transcriptional activity of genes regulated by the p38 pathway. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a p38-regulated transcription factor, such as activating transcription factor-1 (ATF-1) or NF-κB. portlandpress.compnas.orgmolbiolcell.org For example, luciferase reporter assays have been used to demonstrate that the ERK2 signaling pathway, but not p38, influences fos promoter activity and that p38 enhances IFN-γ-induced transcription from a GAS element. portlandpress.compnas.org

FACS Analysis:

Fluorescence-Activated Cell Sorting (FACS) analysis is a powerful tool for analyzing cellular phenotypes at the single-cell level. In the context of p38 inhibitor research, FACS can be used to:

Measure intracellular protein levels and phosphorylation: By using fluorescently labeled antibodies, FACS can quantify the levels of phosphorylated p38 and its downstream targets in different cell populations. plos.orgfrontiersin.orgresearchgate.netnih.gov

Analyze cell cycle and proliferation: Proliferation can be assessed by tracking the dilution of dyes like CFSE or by measuring the incorporation of BrdU. frontiersin.orgahajournals.org

Detect apoptosis: Annexin V staining can be used to identify apoptotic cells. ahajournals.org

Analyze cell surface marker expression: FACS can be used to quantify changes in the expression of cell surface proteins, such as TNFR2 or EGFR, in response to p38 inhibition. frontiersin.orgresearchgate.net

The table below summarizes key applications of these techniques.

TechniqueApplication in p38 Inhibitor ResearchExample Finding
Western Blotting Measuring phosphorylation of p38 and downstream targets like MSK1 and HSP27. cellsignal.complos.orgIncreased phospho-p38 levels in steroid-resistant asthmatics. plos.org
Reporter Assays Quantifying transcriptional activity regulated by p38-responsive elements. pnas.orgmolbiolcell.orgp38 enhances IFN-γ-stimulated transcription via GAS elements. pnas.org
FACS Analysis Analyzing single-cell phosphorylation, proliferation, apoptosis, and surface marker expression. frontiersin.orgresearchgate.netahajournals.orgp38 inhibition abrogates TNF-induced upregulation of TNFR2 on Tregs. frontiersin.org

Advanced Bioanalytical Methods for Compound Characterization and Quantitation in Biological Matrices

The accurate measurement of p38 inhibitor concentrations in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS:

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govresearchgate.net This method allows for the precise quantification of a drug and its metabolites in complex biological matrices like plasma. nih.govresearchgate.net For example, a validated UPLC-MS/MS method was developed for the quantification of the p38 MAPK inhibitor PH-797804 in rat plasma, demonstrating good linearity and accuracy. nih.gov Similarly, an LC-MS/MS method was established for the simultaneous determination of another p38 inhibitor and its metabolite in monkey plasma. researchgate.net

Omics Approaches in Unraveling p38-Mediated Effects

"Omics" technologies provide a global view of the molecular changes induced by p38 inhibitors, offering insights into the broader biological consequences of targeting this pathway.

Transcriptomics:

Transcriptomics, primarily through the use of DNA microarrays and RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression changes in response to p38 inhibition. cornell.edunih.gov This approach can identify entire networks of genes that are up- or downregulated, revealing the pathways and biological processes affected by the inhibitor. cornell.edunih.gov For instance, a study using cDNA microarrays identified hundreds of genes whose expression was altered in transformed follicular lymphoma cells treated with the p38 inhibitor SB203580. cornell.edu Another study used microarrays to identify genes regulated by the p38 pathway in fibroblast-like synoviocytes stimulated with TNF-α. nih.gov

Proteomics and Phosphoproteomics:

Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation. These approaches, often utilizing mass spectrometry, can identify changes in protein abundance and phosphorylation status following treatment with a p38 inhibitor. cornell.edubiorxiv.orgnih.gov This provides a direct readout of the inhibitor's effect on cellular signaling networks. A quantitative proteomic analysis using ICAT-LC-MS/MS identified numerous proteins with altered expression in lymphoma cells treated with SB203580. cornell.edu A more recent study used a phosphoproteomic approach to show that p38 inhibition in a heart failure model protected the phosphorylation status of critical proteins involved in cardiac function. nih.gov

The integration of these omics datasets can provide a comprehensive, systems-level understanding of the cellular response to p38 MAP kinase inhibition.

Q & A

Q. What experimental methods are recommended to assess the potency and selectivity of p38 MAP Kinase Inhibitor V in vitro?

To evaluate inhibitor potency, use in vitro enzyme assays measuring IC50 values against purified p38α MAP kinase. For example, inhibition of ATF-2 phosphorylation by p38α can be quantified using ELISA or fluorescence-based assays . Validate cellular activity in human whole blood assays by measuring LPS-induced TNF-α suppression (IC50 range: 22–44 nM in PBMCs) . Selectivity should be confirmed via kinase profiling panels (e.g., testing against JNK, ERK, or MK2) and cellular assays targeting off-pathway kinases .

Q. How does this compound modulate inflammatory cytokine production in experimental models?

The inhibitor suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by blocking p38-mediated phosphorylation of transcription factors like MAPKAPK2 (MK2). Use LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or whole blood assays to quantify cytokine inhibition via ELISA or multiplex bead arrays. Optimize LPS concentrations (e.g., 1 µg/mL E. coli 026:B6 LPS) and pre-incubation times (30–60 minutes) for consistent results .

Q. What are the key structural features of this compound that influence its binding affinity?

The inhibitor’s ATP-competitive binding relies on interactions with the hydrophobic region I/II of p38’s kinase domain. Computational studies highlight the importance of its pyridinyl and fluorophenyl moieties in forming hydrogen bonds with conserved residues (e.g., Met109) and hydrophobic contacts with the gatekeeper residue Thr106 .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in inhibitor binding kinetics reported across studies?

Metadynamics simulations and Markov state models (MSMs) can elucidate unbinding pathways and rate-limiting steps. For example, simulations of similar inhibitors revealed solvation dynamics and active-site flexibility as critical factors, with calculated koff values (0.020 s<sup>-1</sup>) aligning with experimental data (0.14 s<sup>-1</sup>) . Molecular docking with ensemble conformers (generated via normal mode analysis) improves prediction of binding poses .

Q. What strategies address contradictory data on inhibitor efficacy across cell types or inflammation models?

Discrepancies may arise from variations in p38 isoform expression (e.g., p38α vs. p38β), cell-specific signaling crosstalk, or differences in LPS batches. Control for isoform-specific effects using siRNA knockdowns and validate inhibitors in primary cells (e.g., macrophages) alongside immortalized lines. Cross-reference IC50 values from enzymatic assays (low nM range) with cellular efficacy (e.g., TNF-α suppression in PBMCs) .

Q. How should researchers design experiments to distinguish between kinetic vs. equilibrium inhibition mechanisms?

Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff). Pre-incubate inhibitors with p38 before adding ATP in enzymatic assays to assess time-dependent activity. For equilibrium-driven inhibitors, IC50 values remain constant across pre-incubation times, while kinetic inhibitors show improved potency with longer pre-treatment .

Methodological Best Practices

Q. What in vivo models are appropriate for testing this compound in inflammatory diseases?

Use murine models of acute inflammation (e.g., LPS-induced endotoxemia) or chronic disease (e.g., collagen-induced arthritis). Monitor pharmacodynamic markers like phospho-p38 levels in splenocytes and plasma cytokines. Optimize dosing based on pharmacokinetic profiles (e.g., oral bioavailability, half-life) to avoid off-target effects reported in prolonged p38 inhibition .

Q. How can researchers mitigate off-target effects observed with this compound?

Perform counter-screens against kinases with structural similarity (e.g., JNK, MK2) and use isoform-selective inhibitors (e.g., p38α-specific compounds) in parallel experiments. Proteome-wide activity profiling (e.g., kinome-wide CETSA) identifies off-target interactions .

Q. What computational tools are recommended for optimizing p38 inhibitor design?

Combine molecular dynamics (MD) simulations to explore conformational flexibility with free energy perturbation (FEP) calculations to predict binding affinities. Tools like AMBER or GROMACS are suitable for simulating inhibitor unbinding pathways, while Schrodinger’s FEP+ aids in lead optimization .

Data Interpretation and Reproducibility

Q. How should researchers validate findings when replicating studies on p38 inhibitors?

Standardize assay conditions (e.g., ATP concentration, incubation time) and use reference inhibitors (e.g., SB 203580) as internal controls. Report IC50 values with 95% confidence intervals and validate key results across independent models (e.g., primary cells, animal models) .

Q. What statistical approaches resolve variability in cytokine inhibition data?

Use mixed-effects models to account for donor-to-donor variability in primary cell assays. Normalize cytokine levels to LPS-only controls and apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor V
Reactant of Route 2
p38 MAP Kinase Inhibitor V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.